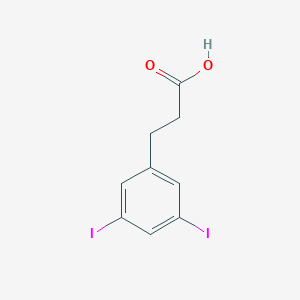
Benzenepropanoic acid, 3,5-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 3,5-diiodo- is an organic compound characterized by the presence of two iodine atoms attached to the benzene ring at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3,5-diiodo- typically involves the iodination of benzenepropanoic acid derivatives. One common method is the electrophilic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the iodination process.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 3,5-diiodo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3,5-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzenepropanoic acid derivatives .
Scientific Research Applications
Benzenepropanoic acid, 3,5-diiodo- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3,5-diiodo- involves its interaction with specific molecular targets and pathways. The iodine atoms play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodosalicylic acid: Similar in structure but with a carboxylic acid group at the ortho position relative to the hydroxyl group.
3,5-Diiodo-4-hydroxybenzoic acid: Similar but with a hydroxyl group at the para position relative to the carboxylic acid group.
Uniqueness
Benzenepropanoic acid, 3,5-diiodo- is unique due to its specific substitution pattern and the presence of the propanoic acid side chain.
Properties
Molecular Formula |
C9H8I2O2 |
|---|---|
Molecular Weight |
401.97 g/mol |
IUPAC Name |
3-(3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8I2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) |
InChI Key |
BBLRZBBVZYEOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1I)I)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















